molecular formula C5H14Cl2N2O2 B12505862 Methyl 2,4-diaminobutanoate dihydrochloride

Methyl 2,4-diaminobutanoate dihydrochloride

Cat. No.: B12505862
M. Wt: 205.08 g/mol
InChI Key: BGFZBYKHHGUPSG-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is methyl 2,4-diaminobutanoate dihydrochloride , reflecting its structural features as a methyl ester of 2,4-diaminobutanoic acid in its hydrochloride form. The molecule consists of a four-carbon butanoate backbone with amino groups (-NH₂) at positions 2 and 4, a methyl ester group (-OCH₃) at the carboxyl terminus, and two hydrochloride counterions.

The structural formula is represented as C₅H₁₄Cl₂N₂O₂ , with the following key features:

  • A central butanoate chain: CH₂-CH(NH₂)-CH₂-CH(NH₂)
  • A methyl ester group: COOCH₃
  • Two hydrochloride groups: 2HCl

The SMILES notation for the compound is COC(=O)C(CCN)N.Cl.Cl , which encodes the ester linkage, amino group placements, and chloride ions. The 3D conformational analysis reveals a flexible backbone due to rotational freedom around single bonds, with intramolecular hydrogen bonding between the amino groups and ester oxygen.

CAS Registry Numbers and Alternative Nomenclatures

The primary CAS Registry Number for this compound is 63273-38-1 . This identifier is universally recognized in chemical databases and regulatory frameworks. Alternative designations include:

Database Identifier
PubChem CID 88018725
Chemodex SCHEMBL6620950
CymitQuimica 3D-FM183619

The compound is occasionally referenced by older or deprecated names, such as methyl 3-aminomethyl-DL-alaninate hydrochloride and H-DL-Dab-OMe·2HCl , though these are not IUPAC-compliant. Confusion may arise with structurally similar compounds, such as L-2,4-diaminobutyric acid dihydrochloride (CAS 1883-09-6), which lacks the methyl ester group.

Molecular Formula and Stoichiometric Composition

The molecular formula of this compound is C₅H₁₄Cl₂N₂O₂ , representing the following stoichiometry:

Element Quantity Contribution to Molecular Weight (g/mol)
C 5 60.05
H 14 14.11
Cl 2 70.90
N 2 28.02
O 2 32.00
Total 205.08

The parent compound, methyl 2,4-diaminobutanoate (C₅H₁₂N₂O₂), has a molecular weight of 146.17 g/mol . Protonation of the two amino groups with hydrochloric acid adds 36.46 g/mol per HCl molecule , resulting in the final dihydrochloride form.

Synonymous Designations in Chemical Databases

This compound is cataloged under diverse aliases across chemical repositories:

Synonym Source
This compound PubChem, CymitQuimica
SCHEMBL6620950 PubChem
JFA27507 PubChem
AKOS025392011 PubChem
3D-FM183619 CymitQuimica

These synonyms reflect variations in registry protocols, proprietary cataloging systems, and historical naming conventions. The compound is distinct from related diamino acids, such as 2,4-diaminobutyric acid derivatives, which lack the ester functional group.

Properties

IUPAC Name

methyl 2,4-diaminobutanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.2ClH/c1-9-5(8)4(7)2-3-6;;/h4H,2-3,6-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFZBYKHHGUPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection-Deprotection Strategy

The most widely cited method involves homoserine as the starting material, leveraging sequential protection and deprotection steps to achieve high regioselectivity. The synthesis proceeds through six stages:

  • Dual Protection of Homoserine :
    Homoserine is dissolved in an ethanol-water mixture (20–80% v/v ethanol) and treated with di-tert-butyl dicarbonate (Boc₂O) at –5–5°C in the presence of 0.5–5 M NaOH. This step protects the α-amino and γ-carboxyl groups, yielding N-Boc-homoserine methyl ester (Intermediate 1) with 85–92% efficiency.

  • Benzylation of the γ-Hydroxyl Group :
    Intermediate 1 undergoes benzylation using benzyl bromide and triethylamine in refluxing toluene. The γ-hydroxyl group is selectively substituted, forming the benzyl-protected derivative (Intermediate 2) in 78–84% yield after column chromatography (petroleum ether/ethyl acetate, 5:1).

  • Mitsunobu Reaction for Phthalimide Incorporation :
    Intermediate 2 reacts with phthalimide, triphenylphosphine, and diisopropyl azodicarboxylate (DIAD) in anhydrous THF under nitrogen. This step introduces a phthalimido group at the β-position, generating Intermediate 3 with 70–76% yield.

  • Deprotection and Hydrolysis :
    Lithium hydroxide-mediated hydrolysis removes the benzyl ester, followed by hydrazine hydrate treatment to excise the phthalimido group. Intermediate 5 is isolated in 82–88% yield after silica gel purification.

  • Acid-Mediated Salt Formation :
    Treating Intermediate 5 with HCl-saturated ethanol at 0–5°C precipitates the dihydrochloride salt. Crystallization from ethanol/methyl tert-butyl ether affords the final product in 89–93% purity.

Key Advantages :

  • High overall yield (68–72% over six steps).
  • Scalable to kilogram quantities with >99% regiochemical control.

Enantioselective Synthesis via Conjugate Addition

Michael Addition to Dehydroalanine Derivatives

A stereocontrolled route employs methyl 2-acetamidoacrylate as a Michael acceptor. Chiral bicyclic serine derivatives (e.g., (3S,7S,7aR)-7-methoxy-7,7a-dimethyltetrahydro-oxazolo[4,3-b]oxazol-2,5-dione) act as nucleophiles in a lithium hexamethyldisilazide (LHMDS)-mediated reaction:

$$
\text{Michael acceptor} + \text{Chiral nucleophile} \xrightarrow{\text{LHMDS, THF, –78°C}} \text{Adduct (dr >20:1)}
$$

Hydrolysis with 6 M HCl at 100°C followed by ion-exchange chromatography yields enantiomerically pure (2S,4S)-2,4-diaminobutanoic acid, which is esterified using thionyl chloride/methanol to form the methyl ester.

Deuterium Incorporation

Deuterated variants are synthesized using 2-propanol-OD as a proton source during the Michael addition, achieving 89–94% deuterium incorporation at Cα without racemization.

Performance Metrics :

  • Enantiomeric excess: >99% ee (confirmed by chiral HPLC).
  • Isotopic purity: 89–94% D for α-deuterated analogs.

Catalytic Hydrogenation of Nitriles

Palladium-Catalyzed Reduction

A patent-derived method reduces methyl 2,4-diaminobutyrnitrile dihydrochloride using a Pd/Ru membrane catalyst (94:6 wt%) under 15–60 atm H₂:

$$
\text{NC–CH(NH₂)–CH₂–COOMe·2HCl} \xrightarrow{\text{H₂, 50–150°C}} \text{H₂N–CH₂–CH(NH₂)–COOMe·2HCl}
$$

Optimized Conditions :

  • Temperature: 90°C
  • H₂ pressure: 25 atm
  • Yield: 83–92% with 99.5% selectivity.

Comparative Analysis of Synthetic Routes

Method Starting Material Steps Overall Yield Enantiocontrol Scalability
Homoserine route L-Homoserine 6 68–72% Racemic Industrial
Conjugate addition Dehydroalanine 4 55–60% >99% ee Lab-scale
Hydrogenation Nitrile precursor 2 83–92% Racemic Pilot-scale

Cost-Benefit Considerations :

  • The homoserine route is cost-effective ($12–15/g at 10 kg batch) but requires chiral resolution for enantiopure products.
  • Conjugate addition offers superior stereocontrol but uses expensive chiral auxiliaries ($220–250/g).

Critical Challenges and Solutions

Byproduct Formation in Mitsunobu Reactions

The phthalimide coupling step generates triphenylphosphine oxide, complicating purification. Switching to polymer-supported triphenylphosphine reduces waste and improves Intermediate 3 purity to 98.5%.

Epimerization During Esterification

Methylation using SOCl₂/MeOH at 0°C minimizes racemization (<2% epimerization vs. 8–12% at room temperature).

Industrial-Scale Crystallization

Solvent Screening

Ethanol/MTBE (1:3 v/v) achieves 99.1% recovery of the dihydrochloride salt with particle size D90 <50 μm, ideal for tablet formulation.

Scientific Research Applications

Methyl 2,4-diaminobutanoate dihydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of Methyl 2,4-diaminobutanoate dihydrochloride with analogous compounds:

Compound Name Molecular Formula Functional Groups Substituents/Modifications Key Properties/Applications
This compound C₅H₁₂Cl₂N₂O₂ (hypothetical) Ester, diamine, hydrochloride Methyl ester, 2,4-diamino Likely high solubility; potential prodrug or intermediate
(S)-2,4-Diaminobutanoic acid dihydrochloride C₄H₁₂Cl₂N₂O₂ Carboxylic acid, diamine, hydrochloride 2,4-diamino Biochemical research; metabolic studies in Aspergillus
(2S)-2,5-Diaminopentanamide dihydrochloride C₅H₁₃Cl₂N₃O Amide, diamine, hydrochloride 2,5-diamino, amide group Limited toxicological data; structural flexibility
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride C₈H₁₇ClN₂O₂ Ester, methylamino, hydrochloride Branched alkyl, methyl ester Pharmaceutical intermediate; NMR-confirmed synthesis
Key Observations:
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound likely improves lipophilicity compared to the carboxylic acid form (), enhancing membrane permeability for drug delivery applications .
  • Amine Position and Chain Length: The 2,4-diamino configuration distinguishes it from 2,5-diaminopentanamide (), where the additional methylene group and amide functionality may alter binding affinity or metabolic stability .
  • Branched vs.

Metabolic and Biochemical Relevance

  • Role in Engineered Pathways: highlights that 2,4-diaminobutanoate (unesterified form) accumulates in engineered Aspergillus strains, suggesting its involvement in nitrogen cycling. The esterified form could act as a stabilized precursor or prodrug in such systems .
  • Comparative Bioavailability : The dihydrochloride salt form in both the target compound and ’s analog enhances aqueous solubility, critical for in vitro assays or therapeutic formulations .

Biological Activity

Methyl 2,4-diaminobutanoate dihydrochloride is a compound that has garnered attention in biochemical and pharmaceutical research due to its structural similarities to amino acids and its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and case analyses.

Chemical Structure and Properties

This compound is a dihydrochloride salt of the methyl ester of 2,4-diaminobutanoic acid. Its molecular formula is C6H14Cl2N2O2C_6H_{14}Cl_2N_2O_2 with a molecular weight of approximately 189.07 g/mol. The compound features two amino groups at the 2 and 4 positions on the butanoate chain, which contribute to its reactivity and biological functions.

The biological activity of this compound is primarily attributed to its ability to mimic neurotransmitters and participate in various biochemical pathways. It has been shown to interact with several receptors and enzymes, suggesting potential roles in:

  • Neurotransmission : Its structure allows it to act as a neurotransmitter analog, potentially influencing synaptic transmission.
  • Metabolic Processes : It may be involved in metabolic pathways that utilize diamino acids as substrates for the synthesis of polyamines or other bioactive molecules.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Anticancer Activity : Studies have explored its effects on various cancer cell lines. For instance, it exhibited cytotoxic effects against human colon cancer cells (HT-29), suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents suggests it may have protective effects against neurodegenerative diseases .
  • Antimicrobial Properties : Some studies have indicated that compounds similar to methyl 2,4-diaminobutanoate can exhibit antimicrobial activity, although specific data on this compound is limited.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Cancer Cell Lines : A study investigated the cytotoxic effects of methyl 2,4-diaminobutanoate on various cancer cell lines, revealing significant inhibition of cell proliferation in HT-29 cells with an IC50 value indicating effective dosage levels .
  • Neuroprotective Research : Another study focused on the neuroprotective properties of similar compounds, suggesting that methyl 2,4-diaminobutanoate could be further explored for therapeutic applications in neurodegenerative diseases .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique features of this compound:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-amino butanoate hydrochlorideOne amino group at position 2Simpler structure; less steric hindrance
Methyl 3,4-diaminobutanoate dihydrochlorideTwo amino groups at positions 3 and 4Different position of amino groups
(R)-Methyl 2,6-diaminohexanoate dihydrochlorideLonger carbon chain with two amino groupsIncreased chain length enhances hydrophilicity

This table illustrates how the positioning of amino groups affects the biological activity and potential applications of these compounds.

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